molecular formula C19H16N4O3 B10904046 Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10904046
M. Wt: 348.4 g/mol
InChI Key: WCYWOMNGFMEMOD-UHFFFAOYSA-N
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Description

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring, an isoxazole ring, and a pyridine ring. The presence of these rings makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to produce the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its combination of pyrazole, isoxazole, and pyridine rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 6-(1-ethylpyrazol-3-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C19H16N4O3/c1-3-23-10-9-14(21-23)15-11-13(19(24)25-2)16-17(22-26-18(16)20-15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

WCYWOMNGFMEMOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)OC)C(=NO3)C4=CC=CC=C4

Origin of Product

United States

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